molecular formula C8H12N2O2 B13054339 (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol

(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol

Cat. No.: B13054339
M. Wt: 168.19 g/mol
InChI Key: TXCFHAFDOLIZCD-LURJTMIESA-N
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Description

(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is a chemical compound that features an amino group and a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets. The amino group and methoxy-substituted pyridine ring play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2r)-2-Amino-2-(3-hydroxy(2-pyridyl))ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    (2r)-2-Amino-2-(3-chloro(2-pyridyl))ethan-1-ol: Contains a chloro group instead of a methoxy group.

Uniqueness

(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its hydroxy and chloro analogs.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methoxypyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m0/s1

InChI Key

TXCFHAFDOLIZCD-LURJTMIESA-N

Isomeric SMILES

COC1=C(N=CC=C1)[C@H](CO)N

Canonical SMILES

COC1=C(N=CC=C1)C(CO)N

Origin of Product

United States

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